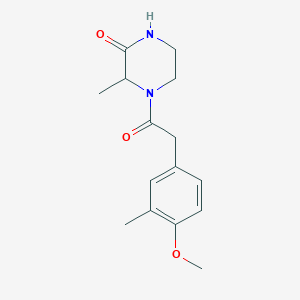

4-(2-(4-Methoxy-3-methylphenyl)acetyl)-3-methylpiperazin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of 4-methoxyphenol , which is a phenol with a methoxy group in the para position . It’s used in dermatology and organic chemistry .

Synthesis Analysis

In general, secondary amines can be prepared by N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 . A series of novel amino acid derivatives has been synthesized by the reaction of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid with primary and secondary amines .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of the piperazin-2-one group and the acetyl group. For example, the acid underwent heterocyclization upon the treatment with 2-aminopyridine, o-phenylenediamine, aryldithiocarbamates and thiourea derivatives to give the corresponding pyridopyrimidine, quinoxalone, 2-thioxo-1,3-thiazole and 4-hydroxy-1,3-thiazole, respectively .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, 4-methoxyphenol has a density of 1.55 g/cm3, a melting point of 52.5 °C, and a boiling point of 243 °C .Scientific Research Applications

ABCB1 Inhibitors Design

Research on compounds structurally related to 4-(2-(4-Methoxy-3-methylphenyl)acetyl)-3-methylpiperazin-2-one has been directed towards the design and synthesis of ABCB1 inhibitors. For instance, a study by Colabufo et al. (2008) explored 2-[(3-methoxyphenylethyl)phenoxy]-moiety linked through a spacer to various basic nuclei, including N-4-methylpiperazine, to inhibit ABCB1 activity. This research demonstrated the potential of similar structures in overcoming drug resistance mechanisms by inhibiting the ABCB1 transporter (Colabufo et al., 2008).

Serotonin Receptors Antagonists

Another research avenue involves the development of serotonin receptor antagonists. Liao et al. (2000) synthesized and evaluated a series of compounds including N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl] derivatives as potent and selective 5-HT(1B/1D) antagonists. These compounds were assessed for their receptor binding profiles and pharmacological effects, highlighting the relevance of such structures in targeting serotonin receptors for potential therapeutic benefits (Liao et al., 2000).

Analgesic and Anti-inflammatory Agents

Compounds with structural similarities to this compound have also been investigated for their analgesic and anti-inflammatory properties. For example, Ochi et al. (2000) studied the analgesic effect profile of FR122047, a selective cyclooxygenase-1 inhibitor, in chemical nociceptive models, showcasing the potential of such molecules in pain management (Ochi et al., 2000).

Safety and Hazards

Mechanism of Action

Target of Action

Related compounds such as 4-methoxy-3-methylphenylboronic acid have been used as reactants for the preparation of biologically active molecules .

Mode of Action

For instance, 2-(4-Methoxyphenyl)ethanol, a related compound, has been studied for its interactions .

Biochemical Pathways

Related compounds have been used in the synthesis of bioactive molecules, suggesting that they may interact with various biochemical pathways .

Pharmacokinetics

Related compounds such as 4-methoxyphenylacetone have been studied for their properties .

Result of Action

Related compounds have been used in the synthesis of bioactive molecules, suggesting that they may have various biological effects .

Properties

IUPAC Name |

4-[2-(4-methoxy-3-methylphenyl)acetyl]-3-methylpiperazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-10-8-12(4-5-13(10)20-3)9-14(18)17-7-6-16-15(19)11(17)2/h4-5,8,11H,6-7,9H2,1-3H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTKBQTIXTSDDAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCCN1C(=O)CC2=CC(=C(C=C2)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B2371803.png)

![3-(1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2371804.png)

![5-(4-methylphenyl)-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2371806.png)

![N-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]thiophene-3-carboxamide](/img/structure/B2371811.png)

![1-Methyl-3-propyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione](/img/structure/B2371812.png)

![methyl 2-{[(2S)-3,3,3-trifluoro-2-hydroxypropyl]sulfanyl}benzenecarboxylate](/img/structure/B2371814.png)

![Ethyl 1-(oxo{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}acetyl)piperidine-4-carboxylate](/img/structure/B2371815.png)